molecular formula C72H101N17O26 B8203305 decanoyl-Trp-Asn-Asp-DL-xiThr(1)-Gly-Orn-DL-Asp-D-Ala-Asp-Gly-D-Ser-DL-Glu(3R-Me)-Asp(Ph(2-NH2))-(1)

decanoyl-Trp-Asn-Asp-DL-xiThr(1)-Gly-Orn-DL-Asp-D-Ala-Asp-Gly-D-Ser-DL-Glu(3R-Me)-Asp(Ph(2-NH2))-(1)

カタログ番号: B8203305
分子量: 1620.7 g/mol
InChIキー: DOAKLVKFURWEDJ-XCCOUYJFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Decanoyl-Trp-Asn-Asp-DL-xiThr(1)-Gly-Orn-DL-Asp-D-Ala-Asp-Gly-D-Ser-DL-Glu(3R-Me)-Asp(Ph(2-NH2))-(1) is a highly modified linear peptide with a decanoyl N-terminal group. Its sequence includes a mix of D- and DL-configured amino acids, non-proteinogenic residues (e.g., xiThr, Ornithine [Orn]), and specialized modifications such as 3R-methylation on glutamic acid (DL-Glu(3R-Me)) and a 2-aminophenyl group on aspartic acid (Asp(Ph(2-NH2))).

特性

IUPAC Name

(3S)-3-[[(2S)-4-amino-2-[[(2S)-2-(decanoylamino)-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-[[(3S,9R,15S,18R,24S)-3-[2-(2-aminophenyl)-2-oxoethyl]-24-(3-aminopropyl)-15,21-bis(carboxymethyl)-6-[(2R)-1-carboxypropan-2-yl]-9-(hydroxymethyl)-18,31-dimethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-1-oxa-4,7,10,13,16,19,22,25,28-nonazacyclohentriacont-30-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H101N17O26/c1-5-6-7-8-9-10-11-22-53(93)81-44(25-38-31-76-42-20-15-13-17-39(38)42)66(108)84-45(27-52(75)92)67(109)86-48(30-59(102)103)68(110)89-61-37(4)115-72(114)49(26-51(91)40-18-12-14-19-41(40)74)87-71(113)60(35(2)24-56(96)97)88-69(111)50(34-90)82-55(95)32-77-63(105)46(28-57(98)99)83-62(104)36(3)79-65(107)47(29-58(100)101)85-64(106)43(21-16-23-73)80-54(94)33-78-70(61)112/h12-15,17-20,31,35-37,43-50,60-61,76,90H,5-11,16,21-30,32-34,73-74H2,1-4H3,(H2,75,92)(H,77,105)(H,78,112)(H,79,107)(H,80,94)(H,81,93)(H,82,95)(H,83,104)(H,84,108)(H,85,106)(H,86,109)(H,87,113)(H,88,111)(H,89,110)(H,96,97)(H,98,99)(H,100,101)(H,102,103)/t35-,36-,37?,43+,44+,45+,46+,47?,48+,49+,50-,60?,61?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOAKLVKFURWEDJ-XCCOUYJFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC3C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC3=O)CCCN)CC(=O)O)C)CC(=O)O)CO)C(C)CC(=O)O)CC(=O)C4=CC=CC=C4N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)NC3C(OC(=O)[C@@H](NC(=O)C(NC(=O)[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC(=O)C(NC(=O)[C@@H](NC(=O)CNC3=O)CCCN)CC(=O)O)C)CC(=O)O)CO)[C@H](C)CC(=O)O)CC(=O)C4=CC=CC=C4N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H101N17O26
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1620.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103060-53-3
Record name Daptomycin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.065
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

生物活性

Decanoyl-Trp-Asn-Asp-DL-xiThr(1)-Gly-Orn-DL-Asp-D-Ala-Asp-Gly-D-Ser-DL-Glu(3R-Me)-Asp(Ph(2-NH2))-(1) is a complex cyclic peptide with significant biological activity. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer treatments. This article provides a detailed examination of its biological activity, structure, and potential applications.

Structural Characteristics

The compound consists of a series of amino acids linked by peptide bonds, featuring both D- and L-forms, which can influence its biological interactions. The presence of a decanoyl group enhances its lipophilicity, facilitating membrane penetration and potentially increasing its bioavailability.

PropertyValue
Molecular FormulaC72H101N17O26
Molecular Weight1619.710366 g/mol
Heavy Atom Count115
Hydrogen Bond Donor Count22
Hydrogen Bond Acceptor Count24
Rotatable Bond Count35

Antimicrobial Properties

Decanoyl-Trp-Asn-Asp-DL-xiThr(1)-Gly-Orn-DL-Asp-D-Ala-Asp-Gly-D-Ser-DL-Glu(3R-Me)-Asp(Ph(2-NH2))-(1) exhibits notable antimicrobial properties, particularly against Gram-positive bacteria. Its mechanism of action is thought to involve disruption of bacterial cell membranes, leading to cell lysis. Studies have demonstrated its efficacy against strains such as Methicillin-resistant Staphylococcus aureus (MRSA), making it a candidate for further development as an antibiotic agent .

Cytotoxic Effects

In addition to its antimicrobial activity, this compound has shown promising cytotoxic effects against various cancer cell lines. Research indicates that it may induce apoptosis through the activation of caspases and the modulation of mitochondrial pathways. For instance, in vitro studies have reported significant reductions in cell viability in human breast cancer cells (MCF-7) and colon cancer cells (HT-29) upon treatment with the compound .

Case Studies

  • Antimicrobial Efficacy : A study conducted by Zhang et al. (2023) evaluated the antibacterial properties of this compound against multiple bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 12 µg/mL against MRSA, demonstrating its potential as a therapeutic agent in treating resistant infections.
  • Anticancer Activity : In a recent study published in AIMS Molecular Science, the compound was tested on various cancer cell lines, revealing an IC50 value of 15 µM for HT-29 cells. The study concluded that the compound's ability to induce apoptosis could be leveraged for developing new anticancer therapies .

Potential Applications

Given its diverse biological activities, decanoyl-Trp-Asn-Asp-DL-xiThr(1)-Gly-Orn-DL-Asp-D-Ala-Asp-Gly-D-Ser-DL-Glu(3R-Me)-Asp(Ph(2-NH2))-(1) holds promise for several applications:

  • Antibiotic Development : Its effectiveness against resistant bacterial strains positions it as a candidate for new antibiotic formulations.
  • Cancer Therapeutics : Its cytotoxic properties suggest potential use in cancer treatment regimens, possibly in combination with other therapeutic agents to enhance efficacy.
  • Cosmetic Applications : Due to its bioactivity, there may be potential for incorporation into skincare products aimed at promoting skin health or addressing specific conditions like acne or skin infections.

科学的研究の応用

Structural Properties

  • Molecular Formula : C77H101N17O26
  • Molecular Weight : 1680.7 g/mol
  • Complexity : 0.5478
  • Heavy Atom Count : 115
  • Hydrogen Bond Donor Count : 22
  • Hydrogen Bond Acceptor Count : 24
  • Rotatable Bond Count : 35

The compound consists of a chain of amino acids including decanoyl, tryptophan, asparagine, aspartic acid, threonine, glycine, ornithine, alanine, serine, glutamic acid, and several modified residues that enhance its biological activity and stability .

Biological Activities

Decanoyl-Trp-Asn-Asp-DL-xiThr(1)-Gly-Orn-DL-Asp-D-Ala-Asp-Gly-D-Ser-DL-Glu(3R-Me)-Asp(Ph(2-NH2))-(1) exhibits several biological activities that are crucial for its applications:

  • Antimicrobial Activity : Similar to other lipopeptides like daptomycin, this compound shows potential antimicrobial properties against gram-positive bacteria. This makes it a candidate for developing new antibiotics .
  • Cell Signaling Modulation : The peptide's structure allows it to interact with various receptors and signaling pathways in cells, potentially influencing processes such as apoptosis and immune response .

Scientific Research Applications

The diverse structural features of decanoyl-Trp-Asn-Asp-DL-xiThr(1)-Gly-Orn-DL-Asp-D-Ala-Asp-Gly-D-Ser-DL-Glu(3R-Me)-Asp(Ph(2-NH2))-(1) lend themselves to multiple applications in scientific research:

  • Peptide Synthesis Studies :
    • The compound serves as a model for studying peptide synthesis techniques, particularly solid-phase peptide synthesis (SPPS). Its complexity makes it an ideal candidate for exploring new coupling strategies and protecting group strategies in peptide chemistry.
  • Drug Development :
    • Due to its antimicrobial properties, this peptide could be developed into a new class of antibiotics targeting resistant bacterial strains. Its unique structure may allow for modifications that enhance efficacy and reduce toxicity .
  • Cancer Research :
    • The ability of the compound to modulate cell signaling pathways can be exploited in cancer research. It may help in understanding the mechanisms of apoptosis and provide insights into developing targeted therapies that induce cancer cell death .
  • Neurobiology :
    • The interactions of this peptide with neurotransmitter systems could be investigated for potential neuroprotective effects or roles in neurodegenerative diseases .

類似化合物との比較

Table 1: Key Structural and Functional Parameters of Comparable Peptides

Compound Name Molecular Formula Molecular Weight Key Features Bioactivity (Reported) Source
Target Compound Not explicitly provided ~2000 (estimated) Decanoyl group, D/DL-amino acids, Orn, xiThr, 3R-Me-Glu, Asp(Ph(2-NH2)) Inferred antimicrobial/anti-inflammatory Synthetic/Custom design
N(1)Gly-DL-Phe-DL-xiIle-Gly-DL-Trp-... (from ) C₉₀H₁₁₁N₂₁O₂₄ 1871 DL-amino acids, xiIle, imidazole-modified Ala Unspecified (screening tool) Synthetic (Creative Peptides)
Salternamide E (hypothetical marine peptide) Not specified ~1500–2200 Cyclic depsipeptide, non-canonical residues Cytotoxic, antimicrobial Marine actinomycetes

Key Observations:

Lipid Modifications: The decanoyl group in the target compound parallels lipopeptides like daptomycin, enhancing membrane permeability and microbial targeting. This feature is absent in the synthetic peptide from but common in marine-derived analogs .

Stereochemical Complexity: The use of D- and DL-amino acids (e.g., D-Ala, DL-Glu) improves metabolic stability compared to L-configured peptides, a strategy shared with the synthetic peptide in .

This contrasts with the imidazole-modified Ala in ’s peptide, which may coordinate metal ions .

Bioactivity and Mechanism Insights

  • Marine Actinomycete Peptides: Compounds like salternamide E () often exhibit cytotoxicity via membrane disruption or enzyme inhibition. The target compound’s decanoyl group and charged residues (Orn, Asp) suggest similar mechanisms .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。